molecular formula C4H10OSi B14238513 Methyl-propoxysilane

Methyl-propoxysilane

Cat. No.: B14238513
M. Wt: 102.21 g/mol
InChI Key: KAFPJTWNTMYOCT-UHFFFAOYSA-N
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Description

Methyl-propoxysilane is an organosilicon compound with the chemical formula C4H12OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its hydrophobic properties and its ability to form stable bonds with various substrates, making it valuable in a range of industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-propoxysilane can be synthesized through the reaction of methyltrichlorosilane with propanol in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane. The general reaction is as follows:

CH3SiCl3+C3H7OHCH3Si(OCH2CH2CH3)3+HCl\text{CH}_3\text{SiCl}_3 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_2\text{CH}_2\text{CH}_3)_3 + \text{HCl} CH3​SiCl3​+C3​H7​OH→CH3​Si(OCH2​CH2​CH3​)3​+HCl

This reaction requires careful control of temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are optimized for maximum efficiency. The process involves continuous feeding of reactants and removal of by-products to maintain the desired reaction environment. Advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity this compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Methyl-propoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and alcohols.

    Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.

    Substitution: this compound can participate in nucleophilic substitution reactions where the propoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Condensation: Catalyzed by acids or bases, typically under controlled temperature and humidity.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols, under mild to moderate conditions.

Major Products

    Hydrolysis: Silanols and propanol.

    Condensation: Polymeric siloxanes.

    Substitution: Silanes with different organic groups depending on the nucleophile used.

Scientific Research Applications

Methyl-propoxysilane has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces for improved biocompatibility and functionality.

    Medicine: Utilized in the development of drug delivery systems and medical coatings.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent bonding properties and hydrophobic nature.

Mechanism of Action

The mechanism of action of methyl-propoxysilane involves its ability to form stable covalent bonds with various substrates through the hydrolysis and condensation of its silane groups. The hydrolyzed silanol groups can react with hydroxyl groups on surfaces, forming strong siloxane bonds. This property makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

Methyl-propoxysilane can be compared with other silane compounds such as:

    Methyltrimethoxysilane: Similar in structure but with methoxy groups instead of propoxy groups, leading to different reactivity and applications.

    Methyltriethoxysilane: Contains ethoxy groups, which provide different hydrolysis and condensation behavior.

    Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms, used in different synthetic applications due to its distinct reactivity.

This compound is unique in its balance of hydrophobicity and reactivity, making it suitable for specific applications where other silanes may not perform as effectively.

Properties

Molecular Formula

C4H10OSi

Molecular Weight

102.21 g/mol

InChI

InChI=1S/C4H10OSi/c1-3-4-5-6-2/h3-4H2,1-2H3

InChI Key

KAFPJTWNTMYOCT-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si]C

Origin of Product

United States

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